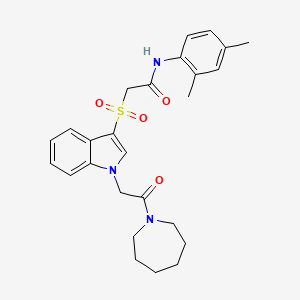

N-(2,4-Dimethylphenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H31N3O4S and its molecular weight is 481.61. The purity is usually 95%.

BenchChem offers high-quality 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Die Verbindung zeigt entzündungshemmende Eigenschaften, die bei der Behandlung von entzündlichen Erkrankungen wie Arthritis, Colitis und Dermatitis wertvoll sein könnten. Durch die Modulation der Immunantwort kann sie zur Reduzierung von Entzündungen und damit verbundenen Symptomen beitragen .

- Forscher haben das Potenzial der Verbindung als Antikrebsmittel untersucht. Ihre Struktur deutet auf Wechselwirkungen mit zellulären Signalwegen hin, die an der Entstehung von Krebs beteiligt sind. Weitere Studien sind erforderlich, um ihre Wirksamkeit gegen bestimmte Krebsarten zu bewerten .

- Einige Studien deuten darauf hin, dass diese Verbindung neuroprotektive Eigenschaften haben könnte. Sie könnte potenziell neuronale Schäden durch oxidativen Stress oder Entzündungen mindern, was sie für neurodegenerative Erkrankungen wie Alzheimer oder Parkinson relevant macht .

- Die Sulfonylgruppe und der Indolanteil der Verbindung lassen auf mögliche kardiovaskuläre Wirkungen schließen. Sie könnte den Blutdruck, den Gefäßtonus oder die Thrombozytenaggregation beeinflussen. Eine Untersuchung ihrer Auswirkungen auf die Herz-Kreislauf-Gesundheit ist gerechtfertigt .

- Vorläufige Untersuchungen deuten auf antimikrobielle Eigenschaften hin. Sie könnte als neuartiges Antibiotikum oder Antimykotikum erforscht werden. Das Verständnis ihres Wirkmechanismus und ihrer Spezifität gegenüber Krankheitserregern ist entscheidend .

- Angesichts ihrer strukturellen Merkmale könnte diese Verbindung mit Stoffwechselwegen interagieren. Forscher könnten ihr Potenzial bei der Behandlung von Erkrankungen wie Diabetes oder Fettleibigkeit untersuchen .

Entzündungshemmende Mittel

Antikrebs-Potenzial

Neuroprotektive Wirkungen

Kardiiovaskuläre Anwendungen

Antibakterielle Aktivität

Stoffwechselstörungen

ChemicalBook: 1-(azepan-1-yl)-2-[(2,4-dimethylphenyl)amino]propan-1-one

Biologische Aktivität

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

- Molecular Formula : C25H29N3O5S

- Molecular Weight : 483.58 g/mol

- CAS Number : Not specified in the sources but related compounds exist.

The structure includes an indole core, a sulfonyl group, and an azepane ring, contributing to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can modulate metabolic pathways relevant to diseases.

- Receptor Interaction : It may interact with receptors involved in signal transduction, influencing cellular responses and potentially leading to therapeutic effects in conditions like cancer or infections.

Antimicrobial Activity

Recent studies have indicated that related compounds exhibit significant antimicrobial properties. For instance, a similar indole derivative demonstrated broad-spectrum antifungal activity against Candida species, particularly those resistant to fluconazole . The underlying mechanism involved inhibition of ergosterol biosynthesis and phospholipase A2-like activity, which are critical for fungal cell membrane integrity.

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. They are known to induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle regulators. The sulfonamide moiety is also linked to enhanced anticancer activity due to its ability to interfere with tumor growth factors.

Case Studies

- Antifungal Activity : In a study evaluating a related indole compound, researchers found that it effectively inhibited Candida albicans and other non-albicans species at low concentrations. The compound showed a therapeutic index that suggests low cytotoxicity while maintaining efficacy against fungal pathogens .

- Cancer Cell Studies : Another study focused on the effects of indole derivatives on breast cancer cell lines. The results indicated that these compounds could downregulate oncogenes and upregulate tumor suppressor genes, leading to reduced proliferation of cancer cells.

Data Table: Biological Activities of Related Compounds

Eigenschaften

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O4S/c1-19-11-12-22(20(2)15-19)27-25(30)18-34(32,33)24-16-29(23-10-6-5-9-21(23)24)17-26(31)28-13-7-3-4-8-14-28/h5-6,9-12,15-16H,3-4,7-8,13-14,17-18H2,1-2H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQVGNYESCRWBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.